molecular formula C4H11NO2 B2766815 (2S)-3-(methylamino)propane-1,2-diol CAS No. 847490-63-5

(2S)-3-(methylamino)propane-1,2-diol

Cat. No.: B2766815
CAS No.: 847490-63-5
M. Wt: 105.137
InChI Key: WOMTYMDHLQTCHY-BYPYZUCNSA-N
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Description

(2S)-3-(methylamino)propane-1,2-diol is a chiral organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its structure consists of a propane backbone with a methylamino group and two hydroxyl groups, making it an interesting molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(methylamino)propane-1,2-diol can be achieved through several methods. One common approach involves the reduction of a corresponding nitro compound or the reductive amination of a suitable precursor. The reaction conditions typically include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using efficient and cost-effective catalysts. Continuous flow reactors and optimized reaction conditions are often employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(methylamino)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: Further reduction can lead to the formation of amines or other reduced products.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a catalyst.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-3-(methylamino)propane-1,2-diol exerts its effects depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological responses. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-(methylamino)propane-1,2-diol: The enantiomer of the compound with different stereochemistry.

    3-(methylamino)propan-1-ol: A related compound with a similar structure but lacking one hydroxyl group.

    N-methyl-1,3-propanediamine: A compound with a similar backbone but different functional groups.

Uniqueness

(2S)-3-(methylamino)propane-1,2-diol is unique due to its specific stereochemistry and functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2S)-3-(methylamino)propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-5-2-4(7)3-6/h4-7H,2-3H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMTYMDHLQTCHY-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847490-63-5
Record name (2S)-3-(methylamino)propane-1,2-diol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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